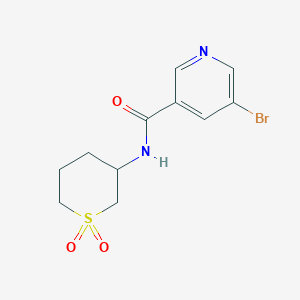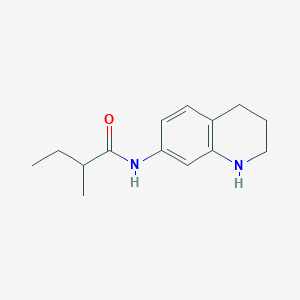
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDT is a heterocyclic compound that contains a pyridine ring and a dioxothiane ring.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In infectious disease research, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth and survival.
Biochemical and Physiological Effects
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In infectious disease research, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to inhibit bacterial growth and biofilm formation, leading to the suppression of bacterial infections. In inflammation research, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide can be easily synthesized in large quantities and can be used as a versatile building block for the preparation of various heterocyclic compounds. However, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has some limitations for lab experiments, such as its low water solubility, which may limit its applications in aqueous systems. Additionally, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide may exhibit some toxicity and side effects in certain cell lines or animal models, which should be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide. In medicinal chemistry, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for the treatment of various diseases. In material science, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide can be used as a building block for the synthesis of novel functional materials with unique properties and applications. In organic synthesis, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide can be used as a versatile reagent for the preparation of various heterocyclic compounds with diverse structures and functions. Overall, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has great potential for various scientific research applications and is expected to attract more attention in the future.
Synthesemethoden
The synthesis of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 3-bromo-1,1-dioxothiane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide. The yield of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been identified as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and dendrimers. In organic synthesis, 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been used as a versatile reagent for the preparation of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-4-8(5-13-6-9)11(15)14-10-2-1-3-18(16,17)7-10/h4-6,10H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJNHVLVKATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)

![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
